methyl 2-[(E)-2-(4-fluoroanilino)ethenyl]-6-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate
Overview
Description
Scientific Research Applications
Synthesis of Heterocyclic Compounds
- Tetrahydroquinoline Derivatives : A study by Bombarda et al. (1992) focused on synthesizing tetrahydroquinoline derivatives using related pyrone compounds. These derivatives have potential applications in medicinal chemistry and organic synthesis (Bombarda et al., 1992).
Advanced Organic Synthesis Techniques
- Trifluoromethylated Pyrans : Wang et al. (2012) explored a one-pot three-component reaction to synthesize trifluoromethylated pyrano[4,3-b]pyrans. This research contributes to the development of efficient synthetic methods for complex fluorinated heterocycles (Wang et al., 2012).
Medicinal Chemistry Applications
- Local Anesthetic and Anti-inflammatory Properties : Research by Mosti et al. (1994) found that certain pyran-5-carboxylates demonstrated strong local anesthetic activity and moderate anti-inflammatory properties, highlighting their potential in drug development (Mosti et al., 1994).
Catalysis in Organic Synthesis
- Pentafluorophenylammonium Triflate Catalysis : Ghashang et al. (2013) described the use of pentafluorophenylammonium triflate in the synthesis of chromeno[2,3-d]pyrimidine derivatives. Such catalysts can significantly improve the efficiency of synthesizing complex organic molecules (Ghashang et al., 2013).
Crystallography and Structural Analysis
- Crystal Structures of Related Compounds : Kranjc et al. (2012) investigated the crystal structures of related methyl pyran carboxylates, contributing to the understanding of molecular interactions and conformations in solid states (Kranjc et al., 2012).
Novel Synthesis Pathways
- Transformation into Pyridine Derivatives : Strah et al. (1996) developed new pathways to transform pyranone compounds into pyridine derivatives, demonstrating the versatility of these compounds in organic synthesis (Strah et al., 1996).
properties
IUPAC Name |
methyl 2-[(E)-2-(4-fluoroanilino)ethenyl]-6-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F4N2O5/c1-33-21(31)17-12-18(29-20(30)13-3-2-4-14(11-13)23(25,26)27)22(32)34-19(17)9-10-28-16-7-5-15(24)6-8-16/h2-12,28H,1H3,(H,29,30)/b10-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APXZHFSBUIJRMO-MDZDMXLPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(OC(=O)C(=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C=CNC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(OC(=O)C(=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)/C=C/NC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F4N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-[(E)-2-(4-fluoroanilino)ethenyl]-6-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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